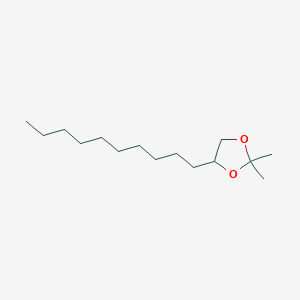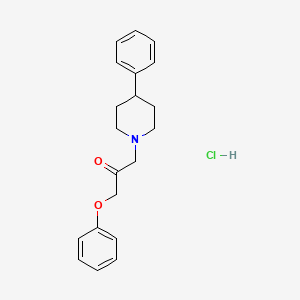![molecular formula C16H14 B14403045 6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 85803-91-4](/img/structure/B14403045.png)
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with the molecular formula C16H14 and a molecular weight of 206.28 g/mol It is a derivative of cycloprop[a]indene and features a phenyl group attached to the cyclopropane ring
Métodos De Preparación
The synthesis of 6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of indene derivatives. One common method includes the reaction of indene with phenyl diazomethane under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions with reagents like bromine or chlorine to form halogenated products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications:
Chemistry: It is used as a model compound for studying cyclopropane ring chemistry and its reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its chemical modifications.
Comparación Con Compuestos Similares
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene can be compared with other similar compounds such as:
Cycloprop[a]indene derivatives: These compounds share the cyclopropane ring structure but differ in the substituents attached to the ring.
Biindenylidenes: These are derivatives of indene and are important components of pyrolysis oils.
Spiro compounds:
The uniqueness of this compound lies in its specific phenyl substitution, which imparts distinct chemical and biological properties compared to other cycloprop[a]indene derivatives.
Propiedades
Número CAS |
85803-91-4 |
|---|---|
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
6a-phenyl-1a,6-dihydro-1H-cyclopropa[a]indene |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-10-12-6-4-5-9-14(12)15(16)11-16/h1-9,15H,10-11H2 |
Clave InChI |
AWOGLMLYLITRFV-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1(CC3=CC=CC=C23)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


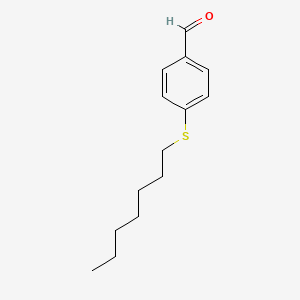
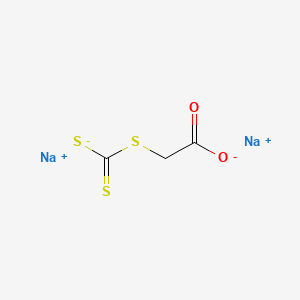
![1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14402986.png)
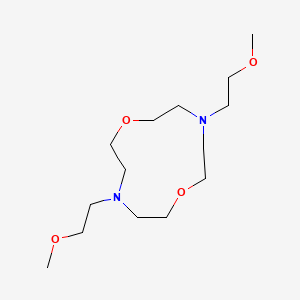
stannane](/img/structure/B14402995.png)

![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)

![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
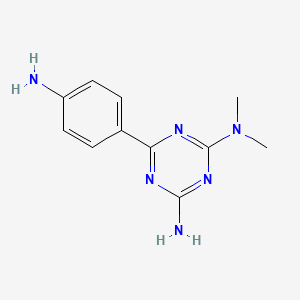
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
